molecular formula C9H20ClNO2 B1421166 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride CAS No. 1185297-63-5

4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride

Cat. No.: B1421166
CAS No.: 1185297-63-5
M. Wt: 209.71 g/mol
InChI Key: VSDDNNFKIUVBDK-UHFFFAOYSA-N
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Description

4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a (2-methoxyethoxy)methyl substituent attached to the piperidine nitrogen. The hydrochloride salt enhances its water solubility, a critical feature for pharmaceutical and chemical applications.

Properties

IUPAC Name

4-(2-methoxyethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-11-6-7-12-8-9-2-4-10-5-3-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDDNNFKIUVBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185297-63-5
Record name Piperidine, 4-[(2-methoxyethoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Catalyst: Common catalysts include acids or bases that can promote the nucleophilic substitution reaction.

    Solvent: The reaction is often performed in an organic solvent such as dichloromethane or ethanol to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Halides, amines, and alcohols are typical nucleophiles used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₂₀ClNO₂
  • Molecular Weight : 209.71 g/mol
  • Appearance : Typically encountered as a hydrochloride salt, which increases its solubility in aqueous solutions.

The compound's structure allows for diverse interactions with biological molecules, leading to its applications in proteomics and drug development.

Scientific Research Applications

  • Proteomics Research
    • 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride has potential applications in proteomics, particularly for the delivery of cell-penetrating peptides (CPPs). These peptides facilitate the transport of cargo molecules across cell membranes, and the incorporation of piperidine moieties may enhance their penetration efficiency.
    • The compound could serve as a scaffold for developing chemical probes used in protein labeling, aiding in the study of protein function, localization, and interactions.
  • Drug Development
    • The structural features of this compound suggest it may be useful as a precursor in synthesizing novel therapeutic agents. Its reactivity can be exploited to modify existing drugs or to create new compounds with improved efficacy.
    • Interaction studies indicate that this compound may bind to various biological targets, although further research is needed to define these interactions quantitatively.
  • Chemical Synthesis
    • It can act as a building block in the synthesis of complex organic molecules due to its reactivity profile. This includes potential modifications through oxidation, reduction, and nucleophilic substitution reactions.
    • The compound’s ability to participate in various chemical reactions makes it valuable for researchers aiming to develop new synthetic routes or optimize existing ones.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key structural variations among piperidine hydrochlorides include differences in substituent groups, which influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of selected analogs:

Table 1: Structural and Functional Group Comparison
Compound Name Substituent Group Key Features Reference ID
4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (2-Methoxyethoxy)methyl Ether oxygen enhances solubility; moderate steric bulk. N/A
4-(Methoxymethyl)piperidine hydrochloride Methoxymethyl Shorter chain; higher polarity and solubility in polar solvents.
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride 4-Chloro-3-ethylphenoxymethyl Aromatic ring with halogen and alkyl groups; increased lipophilicity.
4-[(3-Methylbutoxy)methyl]piperidine hydrochloride 3-Methylbutoxymethyl Branched alkoxy group; reduced crystallinity and lower melting point.
4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride 2-Fluoro-4-nitrophenoxymethyl Electron-withdrawing groups (NO₂, F); increased reactivity in electrophilic substitutions.

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Notes Reference ID
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 200–207 Limited water solubility White solid; stable under standard conditions.
4-(Methoxymethyl)piperidine hydrochloride C₇H₁₆ClNO 165.66 Not reported High in polar solvents Enhanced solubility due to short methoxy chain.
4-[(3-Methylbutoxy)methyl]piperidine hydrochloride C₁₁H₂₂ClNO 207.74 Not reported Moderate in organic solvents Branched chain reduces crystal packing.
4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride C₁₃H₁₆ClFN₂O₄ 290.72 Not reported Low in water Nitro group increases reactivity.

Notes:

  • The (2-methoxyethoxy)methyl group in the target compound likely balances solubility (via ether oxygen) and steric effects, distinguishing it from shorter-chain analogs like 4-(methoxymethyl)piperidine hydrochloride .
  • Halogenated analogs (e.g., 4-[(4-chloro-3-ethylphenoxy)methyl]piperidine hydrochloride) exhibit increased lipophilicity, impacting membrane permeability and biological activity .

Biological Activity

4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H16ClN1O2C_{11}H_{16}ClN_{1}O_{2}. The compound features a piperidine ring substituted with a methoxyethoxy group, which may influence its pharmacological properties.

PropertyValue
Molecular Weight217.71 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with piperidine structures often exhibit significant interactions with neurotransmitter receptors and enzymes involved in neurochemistry and inflammation.

  • Neurotransmitter Modulation : Similar piperidine derivatives have been shown to modulate the activity of monoamine oxidase (MAO), an enzyme critical for neurotransmitter metabolism. Studies demonstrate that certain piperidine compounds exhibit inhibitory effects on both MAO-A and MAO-B, potentially leading to increased levels of neurotransmitters such as serotonin and dopamine .
  • Antimicrobial Activity : Some studies suggest that piperidine derivatives possess antimicrobial properties, making them candidates for further investigation in the treatment of bacterial infections .

Case Studies

  • Inhibition of MAO Enzymes : A study conducted by Lee et al. (2008) evaluated the inhibitory activity of various piperidine derivatives on human MAO enzymes. Their findings indicated that specific modifications to the piperidine structure could enhance MAO-B inhibition, suggesting a potential therapeutic application in mood disorders and neurodegenerative diseases .
  • Antiviral Properties : Research has indicated that certain piperidine compounds exhibit antiviral activity against viruses such as herpes simplex virus (HSV). For instance, prodrugs derived from piperidine structures showed improved bioavailability and antiviral efficacy compared to their parent compounds .

Pharmacological Applications

This compound may have several potential applications based on its biological activity:

  • Antidepressants : Due to its potential MAO inhibitory effects, this compound could be explored as a candidate for antidepressant therapies.
  • Antimicrobial Agents : Its observed antimicrobial properties suggest it could be developed further for treating infections.
  • Antiviral Treatments : The compound's antiviral potential warrants investigation for use against specific viral infections.

Summary of Research Findings

A summary table highlighting key research findings related to this compound and similar compounds is provided below:

Study ReferenceBiological ActivityFindings
Lee et al. (2008)MAO InhibitionIdentified structure-activity relationships enhancing MAO-B inhibition .
Kim et al. (2018)Antiviral ActivityProdrugs showed increased bioavailability and antiviral efficacy against HSV .
Pettersson et al. (2020)Neurotransmitter ModulationExplored interactions with neurotransmitter receptors, indicating potential mood disorder applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride, and what reaction parameters require optimization?

  • Methodology:

  • Starting Materials: Use piperidine derivatives with methoxyethoxy groups or synthesize via nucleophilic substitution of a piperidine precursor with 2-methoxyethoxymethyl chloride.
  • Key Conditions: Optimize temperature (e.g., 50–80°C for substitution reactions), solvent polarity (e.g., DMF or THF), and catalyst (e.g., triethylamine for acid scavenging) .
  • Purification: Employ column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. How should researchers safely handle and store this compound to ensure stability and minimize hazards?

  • Protocols:

  • Storage: Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or deliquescence .
  • Handling: Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, safety goggles, and lab coats. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Approach:

  • Structural Confirmation: Use 1H^1H- and 13C^{13}C-NMR to verify the methoxyethoxy and piperidine moieties. Compare chemical shifts with PubChem data for analogous compounds (e.g., δ 3.5–3.7 ppm for methoxy protons) .
  • Purity Assessment: Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–230 nm. Monitor for byproducts like unreacted precursors or oxidation derivatives .
  • Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (expected [M+H]+^+ ~ 234.2 g/mol) and detect trace impurities .

Q. How can computational chemistry methods predict the reactivity of this compound derivatives in novel reaction pathways?

  • Strategy:

  • Reaction Modeling: Use density functional theory (DFT) to calculate transition states and activation energies for substitutions or eliminations. Software like Gaussian or ORCA can simulate interactions with electrophiles/nucleophiles .
  • Solvent Effects: Apply COSMO-RS models to predict solubility and stability in polar aprotic solvents (e.g., DMSO) .
  • Data Integration: Combine computational results with robotic high-throughput screening to validate predicted reaction outcomes .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) for this compound?

  • Validation Techniques:

  • Differential Scanning Calorimetry (DSC): Measure melting points under controlled heating rates (e.g., 10°C/min) to confirm thermal behavior. Cross-reference with NIST Standard Reference Data .
  • Solubility Profiling: Use shake-flask methods in buffered solutions (pH 1–13) to assess pH-dependent solubility. Compare with PubChem entries for structurally related piperidine salts .
  • Collaborative Studies: Replicate experiments across independent labs using standardized protocols (e.g., OECD guidelines) to identify systematic errors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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